2-Bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole
Description
Properties
Molecular Formula |
C9H12BrNOS |
|---|---|
Molecular Weight |
262.17 g/mol |
IUPAC Name |
2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C9H12BrNOS/c1-6-8(11-9(10)13-6)7-4-2-3-5-12-7/h7H,2-5H2,1H3 |
InChI Key |
WURZIDNYZYKURQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Br)C2CCCCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes structurally related thiazole derivatives and their distinguishing features:
Key Differences in Reactivity and Bioactivity
Substituent Effects on Bioactivity :
- The oxan-2-yl group in the target compound likely enhances solubility compared to phenyl-substituted analogs (e.g., 2-bromo-5-methyl-4-phenylthiazole), which exhibit stronger π-π stacking but lower bioavailability .
- Bromine positioning : Bromine at C2 in thiazoles generally increases electrophilicity, facilitating nucleophilic substitution reactions—critical for further functionalization in drug discovery .
Synthetic Accessibility: Microwave irradiation (used in for triazole-thiazole hybrids) offers higher yields (>90%) compared to conventional methods (e.g., 53% yield for 2-bromo-4-phenylthiazole in ) .
Biological Performance :
- Antimicrobial Activity : Triazole-thiazole hybrids (e.g., 4-substituted-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole) show broad-spectrum activity against E. coli and C. albicans, whereas brominated thiazoles with oxane/phenyl groups lack direct antimicrobial data but are hypothesized to target similar pathways .
- Antiviral/Fungicidal Activity : Piperidinyl-thiazole carboxamides () exhibit potent activity against tobacco mosaic virus (TMV), suggesting brominated thiazoles with bulky substituents (e.g., oxan-2-yl) may share this trait due to steric and electronic similarities .
Research Findings and Data Tables
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-Bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized thiazole precursor. For analogous brominated thiazoles (e.g., 2-bromo-4-methyl-5-phenylthiazole), cyclization reactions using α-bromoacetophenones with thiourea in anhydrous ethanol are common . Optimization of solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and stoichiometric ratios (1:1.2 for brominating agents) can enhance yields to >70%. Purification via column chromatography (hexane/ethyl acetate, 3:1) is recommended to isolate the product .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For example, in related thiazoles, the bromine atom at C2 shows a characteristic downfield shift (~δ 160 ppm in ¹³C NMR) due to electronegativity effects . X-ray crystallography (e.g., APEX2 software) confirms the tetrahedral geometry of the oxane (oxan-2-yl) substituent and planarity of the thiazole ring .
Q. What are the key reactivity patterns of the bromine substituent in this compound?
- Methodological Answer : The C2 bromine participates in cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids) under palladium catalysis (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C). Competitive side reactions (e.g., dehalogenation) are minimized by controlling ligand ratios (1:3 Pd:ligand) and reaction time (<12 hrs) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for brominated thiazole derivatives?
- Methodological Answer : Density functional theory (DFT) studies (B3LYP/6-31G*) help identify intermediates in bromination pathways. For instance, conflicting reports on electrophilic vs. radical bromination can be resolved by comparing activation energies (ΔG‡) of transition states. Solvent effects (PCM model) and steric hindrance from the oxane group significantly influence pathway selectivity .
Q. What strategies optimize the compound’s stability in biological assays, given its hydrolytic sensitivity?
- Methodological Answer : Stability studies (pH 7.4 buffer, 37°C) reveal rapid hydrolysis of the oxane ring in aqueous media. Co-solvents (e.g., 20% DMSO) or formulation in liposomal nanoparticles (size: 100–150 nm, PDI <0.2) improve half-life from 2 hrs to >24 hrs. LC-MS monitoring confirms intact molecular ions ([M+H]⁺) post-encapsulation .
Q. How does the oxane substituent modulate electronic properties compared to non-oxane analogs?
- Methodological Answer : Cyclic voltammetry (CH₃CN, 0.1 M TBAPF₆) shows the oxane group reduces the thiazole’s LUMO energy (-2.1 eV vs. -1.8 eV for methyl analogs), enhancing electrophilicity. UV-Vis spectra (λmax shift from 280 nm to 310 nm) correlate with increased conjugation via the oxane’s lone-pair electrons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
